REACTION_CXSMILES
|
C[C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]([C:9]#[C:10]CO)[C:3]=1C.[OH-].[Na+]>C1(C)C=CC=CC=1>[F:8][C:7]1[CH:2]=[CH:3][C:4]([C:9]#[CH:10])=[N:5][CH:6]=1 |f:1.2|
|
Name
|
Dimethylhydroxymethyl-5-fluoro-2-pyridylacetylene
|
Quantity
|
820 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=NC=C1F)C#CCO)C
|
Name
|
|
Quantity
|
192 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
WASH
|
Details
|
the mixture was washed with a saturated aqueous ammonium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure at 90 mmHg/70° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=NC1)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |